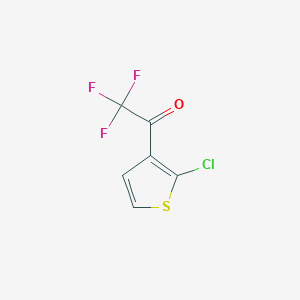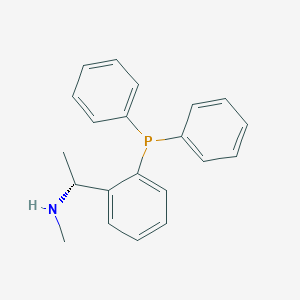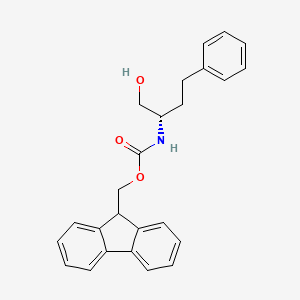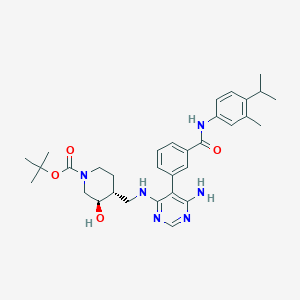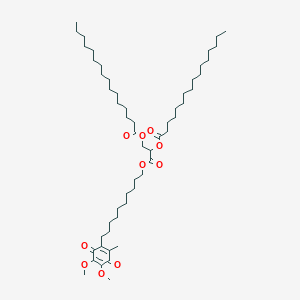
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate, also known as idebenone complex, is a synthetic antioxidant compound. It is primarily used in skincare products due to its ability to combat oxidative stress and prevent premature skin aging. This compound is a derivative of idebenone, which is an analogue of coenzyme Q10, a naturally occurring antioxidant in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves several steps. Initially, idebenone is synthesized by modifying the structure of coenzyme Q10. The key modification involves replacing the long isoprene side chain of coenzyme Q10 with a hydroxydecyl side chain . This modification enhances the compound’s solubility and stability.
The next step involves esterification, where the hydroxydecyl side chain is esterified with dipalmitoyl glycerate. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it accepts electrons from other molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized derivatives of this compound, which retain the antioxidant properties of the parent compound .
Applications De Recherche Scientifique
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves its ability to neutralize reactive oxygen species (ROS). The compound donates electrons to ROS, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . This antioxidant activity helps to reduce the signs of premature aging and improve skin health .
Comparaison Avec Des Composés Similaires
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate is often compared with other similar compounds, such as:
Coenzyme Q10: Both compounds share a similar structure, but this compound has a shorter side chain, which enhances its solubility and stability.
The uniqueness of this compound lies in its enhanced solubility, stability, and antioxidant properties, making it a valuable compound in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
C54H94O10 |
|---|---|
Poids moléculaire |
903.3 g/mol |
Nom IUPAC |
[3-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-2-hexadecanoyloxy-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O10/c1-6-8-10-12-14-16-18-20-22-24-29-33-37-41-48(55)63-44-47(64-49(56)42-38-34-30-25-23-21-19-17-15-13-11-9-7-2)54(59)62-43-39-35-31-27-26-28-32-36-40-46-45(3)50(57)52(60-4)53(61-5)51(46)58/h47H,6-44H2,1-5H3 |
Clé InChI |
OUOBQZXZCCIGDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)


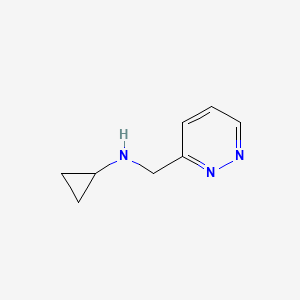
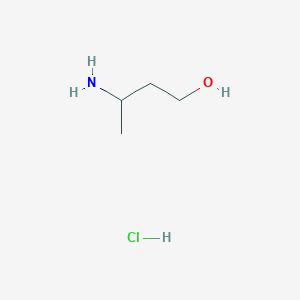

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)


